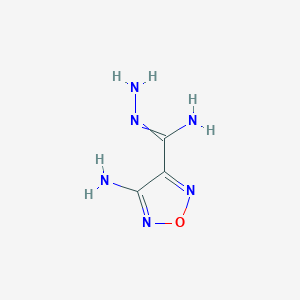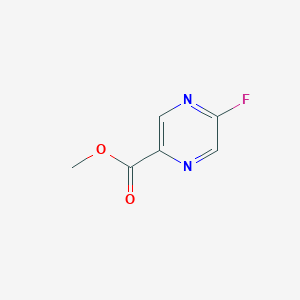
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide, also known as ADP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide inhibits the activity of dihydrofolate reductase and thymidylate synthase by binding to their active sites and preventing the formation of their respective products. This inhibition leads to the depletion of intracellular folate and thymidine pools, which are essential for DNA and RNA synthesis. As a result, cell growth and division are inhibited.
Effets Biochimiques Et Physiologiques
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide is its ability to inhibit the activity of enzymes involved in DNA and RNA synthesis, making it a potential candidate for the development of anticancer drugs. Additionally, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide is its potential toxicity, which may limit its use in clinical applications.
Orientations Futures
There are several future directions for research on N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide. One direction is the development of more potent and selective inhibitors of dihydrofolate reductase and thymidylate synthase. Additionally, research could focus on the use of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide in combination with other anticancer drugs to enhance their efficacy. Furthermore, research could explore the potential of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide involves the reaction of naphthalene-2-carboxylic acid with 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry. It has been shown to inhibit the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in the synthesis of DNA and RNA. This inhibition can lead to the suppression of cancer cell growth, making N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide a potential candidate for the development of anticancer drugs.
Propriétés
Numéro CAS |
166115-76-0 |
|---|---|
Nom du produit |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide |
Formule moléculaire |
C17H16N4O3 |
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H16N4O3/c1-20-14(18)13(16(23)21(2)17(20)24)19-15(22)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,18H2,1-2H3,(H,19,22) |
Clé InChI |
BSWFHOCFKDTYRH-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
Synonymes |
2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)

![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)



![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)





